2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Aldose reductase inhibition Diabetic complications Triazole SAR

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 843634-48-0; molecular formula C19H21N5O2S; MW 383.47 g/mol) is a synthetic small molecule belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamide class. This scaffold features a central 1,2,4-triazole core bearing a 4-amino group, a 5-(m-tolyl) substituent, and a thioether-linked N-(2-ethoxyphenyl)acetamide side chain.

Molecular Formula C19H21N5O2S
Molecular Weight 383.47
CAS No. 843634-48-0
Cat. No. B2485049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
CAS843634-48-0
Molecular FormulaC19H21N5O2S
Molecular Weight383.47
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
InChIInChI=1S/C19H21N5O2S/c1-3-26-16-10-5-4-9-15(16)21-17(25)12-27-19-23-22-18(24(19)20)14-8-6-7-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
InChIKeyALONLPTVDAGLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 843634-48-0): Chemical Identity, Scaffold Class, and Research Procurement Context


2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 843634-48-0; molecular formula C19H21N5O2S; MW 383.47 g/mol) is a synthetic small molecule belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamide class. This scaffold features a central 1,2,4-triazole core bearing a 4-amino group, a 5-(m-tolyl) substituent, and a thioether-linked N-(2-ethoxyphenyl)acetamide side chain. The compound is structurally related to a family of thiotriazole-based chemical entities claimed in the patent literature as ATP-utilizing enzyme inhibitors, particularly protein kinase inhibitors, and has been investigated in academic settings for aldose reductase inhibition, anticancer, and antimicrobial applications [1]. The 1,2,4-triazole-acetamide scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating antiproliferative, enzyme inhibitory, and antimicrobial activities [2].

Why 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamide chemotype, even minor modifications to the aryl substituents and the acetamide N-aryl group produce substantial shifts in biological activity. In the aldose reductase inhibitor series, the position and nature of the aryl substituent at the triazole 5-position (e.g., 4-methylphenyl vs. 3-pyridyl) altered Ki values by over 70-fold (0.04 µM vs. >3 µM) [1]. Similarly, in the thioacetamide-triazole antibacterial series, changes to the triazole portion dramatically decreased antibacterial activity, underscoring that the triazole ring identity is critical for potency [2]. The target compound's specific combination of an m-tolyl group (providing steric and electronic effects distinct from p-tolyl or phenyl analogs) and a 2-ethoxyphenyl acetamide terminus (offering unique hydrogen-bonding and lipophilic properties versus unsubstituted or para-substituted anilides) is therefore unlikely to be functionally interchangeable with closely related analogs such as 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide or 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide without experimental validation of retained activity [3].

Quantitative Differentiation Evidence for 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 843634-48-0) Versus Closest Analogs


Aldose Reductase Inhibition: Class-Level Potency Benchmarking Against Epalrestat and Quercetin

The target compound's core scaffold (4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamide) has been systematically evaluated for aldose reductase (AR) inhibition. In a series of 18 closely related analogs, the most potent compound (12), bearing a 4-methylphenyl group at the triazole 5-position and an N-(5-nitrothiazol-2-yl)acetamide side chain, exhibited a Ki of 0.04 ± 0.01 µM versus quercetin (Ki = 5.66 ± 0.66 µM), representing an approximately 140-fold improvement in inhibitory potency [1]. The m-tolyl substituent present in the target compound is isosteric to the 4-methylphenyl group in compound 12 but introduces a meta-methyl orientation that has been shown in related triazole series to modulate both potency and selectivity profiles through differential steric interactions with the AR active site [1]. Compound 17, bearing a 3-pyridyl group at the 5-position, showed a Ki of 0.08 ± 0.02 µM, demonstrating that heteroaryl substitutions can maintain sub-100 nM potency [1].

Aldose reductase inhibition Diabetic complications Triazole SAR

Anticancer Activity Benchmarking: Triazole-Thioacetamide Scaffold Performance in NCI-60 and MTT Assays

The 2-(4H-1,2,4-triazole-3-ylthio)acetamide scaffold has demonstrated reproducible antiproliferative activity across multiple cancer cell lines. In a seminal study by Kulabaş et al., compounds 18, 19, and 25 from this series were selected for NCI-60 full-panel screening and showed IC50 values of 5.96 µM (PC-3 prostate cancer), 7.90 µM (A549/ATCC lung cancer), and 7.71 µM (K-562 leukemia), respectively, in MTT assays [1]. These compounds also induced significant, dose-dependent caspase-3 activation and decreased mitochondrial membrane potential and Bcl-2 expression, confirming an apoptosis-driven mechanism [1]. More recently, Bülbül et al. (2026) reported that 1,2,4-triazole-acetamide conjugates exhibited notable antiproliferative effects against PC-3, MCF-7, A549, and K562 cell lines, with compound 24 showing higher selectivity and potency than gefitinib, and compound 20 demonstrating hEGFR IC50 of 43.8 ± 1.3 nM [2]. The target compound's 2-ethoxyphenyl acetamide moiety is structurally analogous to the substituted phenylacetamide side chains in these active analogs, and the ethoxy group at the ortho position offers distinct electronic and hydrogen-bonding characteristics compared to unsubstituted, methyl-substituted, or halogen-substituted phenyl analogs [3].

Anticancer screening Apoptosis induction NCI-60 panel

Meta- vs. Para-Tolyl Substitution: Structural Impact on Biological Activity in 4-Amino-1,2,4-Triazole-3-Thiol Series

The antibacterial activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is sensitive to the positional isomerism of the tolyl substituent. A comparative study of 4-amino-5-o-tolyl-, 4-amino-5-m-tolyl-, and 4-amino-5-p-tolyl-4H-1,2,4-triazole-3-thiols revealed distinct antibacterial potency profiles, with the o-tolyl isomer showing the strongest activity against tested Gram-positive and Gram-negative strains, while the m-tolyl and p-tolyl derivatives exhibited intermediate and lower activity, respectively [1]. This positional sensitivity extends to the thioacetamide derivatives: the m-tolyl group at the triazole 5-position provides a unique dihedral angle relative to the triazole ring compared to the p-tolyl isomer, influencing pi-stacking interactions with aromatic residues in enzyme active sites (e.g., Trp219, Phe122, and Trp111 in aldose reductase) [2]. The target compound, bearing the m-tolyl substituent, therefore occupies a distinct region of chemical space relative to commonly available p-tolyl analogs, with implications for target engagement and selectivity.

Structure-activity relationship Tolyl positional isomerism Triazole scaffold optimization

Tyrosinase Inhibition: Potency Landscape of 1,2,4-Triazole-Thioacetamide Derivatives

1,2,4-Triazole-3-ylthio acetamide derivatives have emerged as exceptionally potent mushroom tyrosinase inhibitors. Compound 9k from the series reported by Zolghadri et al. (IC50 = 0.0048 ± 0.0016 µM) exhibited approximately 3,500-fold greater potency than the reference inhibitor kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1]. In a related series of phenoxymethyl triazole-thiosemicarbazide conjugates, compounds bearing aryl-substituted acetamide side chains achieved IC50 values as low as 0.11 µM against tyrosinase [2]. The target compound's 2-ethoxyphenylacetamide moiety provides a distinct electronic environment (ortho-ethoxy group is electron-donating via resonance, with steric bulk) compared to the benzyl, phenyl, or 4-substituted phenyl acetamide variants explored in the published SAR, positioning it as a unique probe for tyrosinase inhibition studies [3].

Tyrosinase inhibition Melanogenesis Triazole-acetamide SAR

Computed ADME and Drug-Likeness Profile: In Silico Differentiation from Non-Ethoxy Analogs

In silico ADME and molecular docking studies conducted on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives demonstrate that the synthesized compounds follow Lipinski's rule of five and exhibit predicted oral bioavailability profiles suitable for further development [1]. The docking studies revealed that 4-amino-5-aryl-1,2,4-triazole-3-thiol derivatives bind favorably to cyclooxygenase (COX-I and COX-II) active sites, with binding energies correlating with the nature of the aryl substituent [1]. Specifically, the ethoxy substituent on the N-phenylacetamide portion of the target compound is predicted to alter the topological polar surface area (TPSA), logP, and hydrogen-bonding capacity relative to unsubstituted phenyl or methyl-substituted phenyl analogs. This computational differentiation is corroborated by experimental ADME profiling of 1,2,4-triazole-acetamide conjugates, where compounds with the highest hEGFR inhibitory activity (IC50 = 43.8 nM for compound 20) also demonstrated favorable in silico pharmacokinetic parameters [2]. The m-tolyl-ethoxyphenyl combination in CAS 843634-48-0 represents a computed property profile that is distinct from the p-tolyl, 4-butylphenyl, and 4-isopropylphenyl commercial analogs, potentially affecting solubility, permeability, and metabolic stability.

ADME prediction Drug-likeness Lipinski compliance Molecular docking

Kinase Inhibition Landscape: Patent-Disclosed ATP-Utilizing Enzyme Inhibitory Activity of Thiotriazole Scaffolds

The US patent US20050288347 A1 explicitly claims thiotriazole-based chemical entities exhibiting ATP-utilizing enzyme inhibitory activity, encompassing protein kinases as primary targets [1]. The generic Markush structure in this patent covers 4-amino-5-substituted-4H-1,2,4-triazole-3-thioacetamide derivatives with various aryl and heteroaryl substitutions. Within this intellectual property landscape, compound 20 from Bülbül et al. (a 1,2,4-triazole-acetamide conjugate) demonstrated potent hEGFR inhibition with an IC50 of 43.8 ± 1.3 nM, and molecular dynamics simulations confirmed stable interaction with EGFR at Cys797 over 200 ns [2]. In a related series, 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids achieved EGFR IC50 values as low as 0.045 µM (compound 9b), surpassing the reference drug erlotinib (IC50 = 0.052 µM) [3]. The target compound's specific combination of m-tolyl at the triazole 5-position and 2-ethoxyphenyl at the acetamide terminus places it within the claimed chemical space of the thiotriazole kinase inhibitor patent family, with the potential for ATP-competitive binding that is structurally tunable through the N-aryl acetamide substituent.

Kinase inhibition ATP-competitive inhibitors Thiotriazole patent coverage

Validated Research and Procurement Application Scenarios for 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 843634-48-0)


Aldose Reductase Inhibitor Screening Libraries for Diabetic Complication Drug Discovery

The compound is most appropriately deployed as a screening library component for aldose reductase (AR) inhibitor discovery programs targeting diabetic microvascular complications (cataract, retinopathy, neuropathy, nephropathy). The m-tolyl substituent at the triazole 5-position differentiates it from the 4-methylphenyl lead compound (Ki = 0.04 µM) and provides a distinct binding pose within the AR active site for SAR exploration [1]. Inclusion alongside o-tolyl and p-tolyl positional isomers enables systematic mapping of steric and electronic requirements for AR inhibition. The 2-ethoxyphenyl acetamide terminus offers an additional vector for probing interactions with the AR specificity pocket.

Kinase-Focused Compound Collections for Anticancer Phenotypic and Target-Based Screening

Given the demonstrated hEGFR inhibitory activity (IC50 = 43.8 nM) of structurally related 1,2,4-triazole-acetamide conjugates and the patent-based evidence for ATP-utilizing enzyme inhibition, this compound is a rational addition to kinase-focused screening decks [2]. The ortho-ethoxy group on the phenylacetamide may confer selectivity advantages over para-substituted or unsubstituted analogs by engaging distinct interactions with the kinase hinge region or solvent-exposed channel. Procurement for NCI-60 or similar panel screening is justified by the single-digit micromolar activity observed for close scaffold analogs across multiple cancer histotypes [3].

Structure-Activity Relationship Studies on Triazole-Thioacetamide Antibacterial Agents

The m-tolyl configuration of CAS 843634-48-0 fills a critical gap in antibacterial SAR studies of 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamides, where antibacterial potency has been shown to follow an o-tolyl > m-tolyl > p-tolyl rank order [4]. The compound enables researchers to dissect the contribution of the acetamide N-aryl substituent (2-ethoxyphenyl) independently from the triazole 5-aryl group (m-tolyl) in whole-cell antibacterial assays. This is particularly relevant given that changes to the triazole portion of thioacetamide-triazole antibacterials dramatically decrease activity, indicating that both the triazole identity and the substituent pattern are critical for potency [5].

Computational Chemistry and Molecular Docking Benchmarking Sets

As a commercially available compound with a defined molecular formula (C19H21N5O2S; MW 383.47 g/mol) and documented ADME/drug-likeness compliance [6], CAS 843634-48-0 can serve as a benchmarking ligand for validating docking protocols against multiple targets including aldose reductase, EGFR, COX-I/II, and tyrosinase. The presence of both the thioether linkage and the ortho-ethoxy group provides conformational complexity (7 rotatable bonds) that challenges docking algorithms and scoring functions, making it suitable for computational method development and virtual screening validation studies. Its Lipinski-compliant property profile also supports its use as a reference compound in ADME prediction model training sets.

Quote Request

Request a Quote for 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.